molecular formula C9H14N6S B1204041 N-Desmethylcimetidine CAS No. 52378-43-5

N-Desmethylcimetidine

Katalognummer: B1204041
CAS-Nummer: 52378-43-5
Molekulargewicht: 238.32 g/mol
InChI-Schlüssel: RKGNDHKEOIXFST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-Desmethylcimetidine is a primary metabolite of the H2-receptor antagonist drug, Cimetidine . It is scientifically identified as 1-Cyano-2-[2-[(5-Methyl-1H-Imidazol-4-Yl)Methylthio]Ethyl]Guanidine and has a molecular weight of 238.31 g/mol . This compound is a crucial reference standard in pharmaceutical and analytical research, particularly in studies focused on drug metabolism and bioanalysis. Researchers utilize this compound to understand the metabolic pathways of Cimetidine, as it is one of the specific compounds isolated from reactions modeling the mixed-function oxidase drug metabolism system . Its primary research value lies in facilitating the quantification and identification of Cimetidine and its metabolites in biological samples, which is essential for pharmacokinetic studies and drug development. By studying this metabolite, investigators can gain deeper insights into the biotransformation processes and the disposition of the parent drug in the body. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

52378-43-5

Molekularformel

C9H14N6S

Molekulargewicht

238.32 g/mol

IUPAC-Name

1-cyano-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine

InChI

InChI=1S/C9H14N6S/c1-7-8(15-6-14-7)4-16-3-2-12-9(11)13-5-10/h6H,2-4H2,1H3,(H,14,15)(H3,11,12,13)

InChI-Schlüssel

RKGNDHKEOIXFST-UHFFFAOYSA-N

SMILES

CC1=C(N=CN1)CSCCN=C(N)NC#N

Kanonische SMILES

CC1=C(N=CN1)CSCCN=C(N)NC#N

Andere CAS-Nummern

52378-43-5

Synonyme

N-desmethylcimetidine

Herkunft des Produkts

United States

Biochemical Pathways of N Desmethylcimetidine Formation

Enzymatic N-Demethylation Mechanisms of the Parent Compound

The conversion of cimetidine (B194882) to N-Desmethylcimetidine is predominantly an enzymatic process, catalyzed by a superfamily of enzymes crucial for the metabolism of a vast array of foreign compounds.

Oxidative Pathways and Reactive Intermediate Formation in Metabolic Processes

The N-demethylation of a compound by cytochrome P450 enzymes is an oxidative process. researchgate.net The generally accepted mechanism involves the abstraction of a hydrogen atom from the N-methyl group by an activated oxygen species within the CYP active site, leading to the formation of a carbon-centered radical. This is followed by oxygen rebound to form an unstable carbinolamine intermediate. This intermediate then spontaneously decomposes to yield the demethylated product (this compound) and formaldehyde.

During such oxidative metabolic processes, there is a potential for the formation of reactive intermediates. researchgate.net These are typically short-lived, highly reactive chemical species that can covalently bind to cellular macromolecules like proteins and DNA if not detoxified. In the context of cimetidine metabolism, it has been suggested that its hepatic injury potential may be related to its activation to a toxic intermediate by microsomal P450 enzymes. nih.gov One study in rats provided evidence for the formation of a metabolite-intermediate complex of cimetidine with CYP2C11. However, the specific reactive intermediates involved in the N-demethylation pathway leading to this compound have not been explicitly characterized.

Investigation of Non-Enzymatic Degradation Pathways Yielding this compound

Currently, there is no significant scientific evidence to suggest that this compound is formed from cimetidine through non-enzymatic degradation pathways under physiological conditions. The biotransformation of cimetidine is overwhelmingly attributed to enzymatic processes, primarily mediated by the cytochrome P450 system.

Subcellular Localization of Biotransformation Processes in Research Models

The primary site of cimetidine metabolism, including its N-demethylation to this compound, is the liver. Within the liver cells (hepatocytes), the enzymes responsible for this biotransformation are located in the smooth endoplasmic reticulum. researchgate.net Research studies investigating cimetidine metabolism frequently utilize subcellular fractions, specifically liver microsomes, as an in vitro model system. nih.govnih.govscilit.comnih.gov

Liver microsomes are vesicle-like artifacts formed from the endoplasmic reticulum when cells are homogenized. They contain a high concentration of cytochrome P450 enzymes and are therefore an excellent tool for studying phase I metabolic reactions, including N-demethylation. nih.govnih.govscilit.comnih.gov The use of liver microsomes allows researchers to investigate the kinetics and mechanisms of drug metabolism in a controlled environment, free from the complexities of whole-cell or in vivo systems.

Comparative Analysis of Formation Pathways Across Diverse Biological Systems

The biochemical route leading to the formation of this compound from cimetidine is primarily a process of N-demethylation, catalyzed by the versatile cytochrome P450 (CYP) enzyme system within hepatic microsomes. However, the specific CYP isoforms steering this metabolic step and the kinetics of the reaction exhibit notable distinctions across various species, underscoring the importance of a comparative approach to understanding its biotransformation.

In humans, cimetidine is recognized as a broad-spectrum inhibitor of several CYP isoenzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. This inhibitory profile suggests a potential role for these enzymes in the metabolism of cimetidine itself. While the complete picture of cimetidine N-demethylation in humans is complex, evidence points towards the involvement of multiple CYP isoforms.

Conversely, studies utilizing rat liver microsomes have provided more specific insights into the enzymatic machinery responsible for this compound formation in this species. Research has pinpointed the involvement of specific members of the CYP2C subfamily. Notably, CYP2C11, a major isoform in the male rat liver, and CYP2C6 have been identified as key players in the N-demethylation of cimetidine. medicinacomplementar.com.brnih.gov The interaction between cimetidine and these rat CYP isoforms has been a subject of detailed investigation, revealing the mechanisms of inhibition and metabolic turnover. medicinacomplementar.com.brnih.govnih.gov

The formation of a metabolite-intermediate complex between cimetidine and CYP2C11 in rats is a significant finding, providing a molecular basis for the observed inhibition of this enzyme. nih.gov This highlights a species-specific mechanism that may not be directly mirrored in humans. While both human and rat systems rely on the CYP450 superfamily for cimetidine metabolism, the primary isoforms and their kinetic parameters can differ substantially.

To illustrate these differences, the following interactive data table summarizes the key enzymes and available kinetic parameters for this compound formation in human and rat hepatic microsomes.

Biological SystemPrimary CYP450 Isoforms Involved in N-DemethylationKinetic Parameters (Vmax, Km) for this compound Formation
Human Liver Microsomes CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4 (Inhibition suggests involvement)Data not available in the provided search results.
Rat Liver Microsomes CYP2C11, CYP2C6Data not available in the provided search results.

This table is based on the available research findings. The specific kinetic parameters (Vmax and Km) for this compound formation were not explicitly found in the provided search results and represent a gap in the directly comparable quantitative data.

The disparities in the metabolic pathways of cimetidine to this compound between humans and rats underscore the challenges in extrapolating metabolic data across species. These differences are rooted in the varied expression levels and substrate specificities of CYP450 isoforms among different organisms. A thorough understanding of these species-specific metabolic profiles is paramount for the accurate prediction of drug metabolism and potential drug-drug interactions in preclinical and clinical settings.

Advanced Analytical Methodologies for N Desmethylcimetidine Research

Chromatographic Separation Techniques for Metabolite Resolution and Quantification

Chromatography is the cornerstone of separating N-Desmethylcimetidine from its parent drug and other endogenous compounds. The choice of technique is dictated by the required sensitivity, resolution, and the physicochemical properties of the analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of drug metabolites due to its high sensitivity and specificity. youtube.com For the analysis of this compound and its parent compound, cimetidine (B194882), reversed-phase chromatography is typically employed. A sensitive LC-MS/MS method for cimetidine in human plasma has been developed using electrospray ionization (ESI) in positive mode, which is also applicable to its N-desmethylated metabolite. researchgate.netnih.gov

The process generally involves a sample preparation step, such as protein precipitation or liquid-liquid extraction, to remove interfering substances from the biological matrix. nih.gov The separation is achieved on a C18 column with a mobile phase consisting of an aqueous component (often containing a modifier like formic acid to improve peak shape and ionization) and an organic solvent like methanol (B129727) or acetonitrile. nih.gov The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity by monitoring a specific precursor-to-product ion transition for the analyte. researchgate.net

Table 1: Illustrative LC-MS/MS Parameters for Cimetidine Analysis (Adaptable for this compound)

Parameter Condition
Chromatography
Column C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm) nih.gov

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By utilizing columns with smaller particle sizes (typically sub-2 µm), UHPLC systems operate at higher pressures to achieve faster analysis times, superior resolution, and increased sensitivity. nih.gov These characteristics are highly advantageous for metabolite research, allowing for high-throughput analysis of large sample batches. researchgate.net

The core principles of separation and detection remain similar to LC-MS/MS, but the instrumentation is optimized for higher pressures and faster flow rates. A UHPLC-MS/MS method provides a rapid and sensitive tool for quantifying analytes in complex matrices like human serum. nih.gov The reduced run times, often under 5 minutes per sample, enhance laboratory efficiency without compromising analytical quality. nih.gov

Table 2: Comparison of Typical HPLC and UHPLC System Characteristics

Feature Conventional HPLC UHPLC
Particle Size 3-5 µm < 2 µm
Column Dimensions 4.6 mm ID, 150-250 mm length 2.1 mm ID, 50-100 mm length
Operating Pressure 400-600 bar 1000-1500 bar
Analysis Time 10-30 min 1-5 min
Peak Resolution Good Excellent
Sensitivity High Very High

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. jfda-online.com this compound, being a polar and non-volatile molecule, is not directly amenable to GC analysis. Therefore, a crucial prerequisite for using GC-MS is chemical derivatization, which converts the analyte into a more volatile and thermally stable form. jfda-online.comcolostate.edu

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. researchgate.net The separated compounds then enter the mass spectrometer for detection and quantification. This technique is highly effective but requires a robust and reproducible derivatization step to ensure analytical accuracy. sigmaaldrich.com

Chemical Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is a process that chemically modifies an analyte to produce a new compound with properties better suited for a specific analytical method. colostate.edusemanticscholar.org

Fundamental Principles of Chemical Derivatization in Mass Spectrometry

In the context of GC-MS and LC-MS, derivatization serves several key purposes:

Increased Volatility: For GC-MS, the primary goal is to decrease the polarity and reduce intermolecular hydrogen bonding of the analyte, thereby increasing its volatility and allowing it to be vaporized without thermal decomposition. colostate.edunih.gov This is achieved by masking polar functional groups like amines (-NH) and hydroxyls (-OH). nih.gov

Improved Thermal Stability: The resulting derivatives are often more stable at the high temperatures required for GC analysis. nih.gov

Enhanced Chromatographic Properties: Derivatization can lead to improved peak shape and better separation from other components in the mixture. nih.govresearchgate.net

Increased Sensitivity and Detection: By introducing specific chemical groups (e.g., halogenated moieties), derivatization can significantly enhance the response of detectors like the electron capture detector (ECD) or improve ionization efficiency in the mass spectrometer. jfda-online.comnih.govresearchgate.net

Specific Derivatization Reagents and Optimal Reaction Conditions for this compound Detection

The this compound molecule contains a secondary amine group that is a primary target for derivatization. Common strategies include silylation and acylation.

Silylation: This is one of the most prevalent derivatization methods for GC analysis. greyhoundchrom.com It involves replacing the active hydrogen on the secondary amine with a trimethylsilyl (B98337) (TMS) group or a more robust tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comgreyhoundchrom.com

Reagents: Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). sigmaaldrich.comgreyhoundchrom.comyoutube.com BSTFA is a powerful silyl (B83357) donor, and the addition of 1% TMCS can effectively derivatize secondary amines. greyhoundchrom.com

Reaction Conditions: The reaction typically involves heating the dried analyte with an excess of the silylating reagent in an appropriate solvent. sigmaaldrich.com Optimal conditions, including temperature (often between 60-90°C) and reaction time (from 30 minutes to several hours), must be empirically determined to ensure the reaction goes to completion. researchgate.netsigmaaldrich.com The absence of water is critical, as silylating reagents readily react with moisture. colostate.edu

Acylation: This method reduces the polarity of the amine group by introducing an acyl group. colostate.edunih.gov Perfluoroacyl derivatives are particularly useful as they significantly increase volatility and are highly sensitive for GC-ECD and GC-MS analysis. researchgate.net

Reagents: Common acylating reagents include Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA), and Heptafluorobutyric Anhydride (HFBA). researchgate.net These reagents react with primary and secondary amines to form stable and volatile derivatives. researchgate.net

Reaction Conditions: Acylation reactions are often performed in a non-polar solvent with a catalyst, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct. researchgate.net The reaction is typically carried out at a moderate temperature (e.g., 50-60°C) for 15-30 minutes. researchgate.net

Table 3: Common Derivatization Reagents for Secondary Amines

Derivatization Type Reagent Abbreviation Key Features
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (+TMCS) BSTFA (+TMCS) Powerful silyl donor; widely used for amines, alcohols, and acids. greyhoundchrom.com
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide MTBSTFA Forms stable TBDMS derivatives; produces characteristic mass spectra (M+-57). greyhoundchrom.com
Acylation Trifluoroacetic Anhydride TFAA Forms volatile fluoroacyl derivatives; enhances ECD and MS detection. researchgate.net
Heptafluorobutyric Anhydride HFBA Similar to TFAA, provides highly sensitive derivatives for trace analysis. researchgate.net

Impact of Derivatization on Mass Spectrometric Ionization Efficiency and Fragmentation Pathways

The primary goal of derivatization for LC-MS is to enhance the analyte signal by improving its ionization efficiency. nih.gov Introducing easily ionizable or permanently charged groups can increase the sensitivity of detection by several orders of magnitude. researchgate.net For this compound, converting the secondary amine to a derivative with higher proton affinity or a fixed charge would lead to a more intense signal in positive ion ESI-MS.

Derivatization also has a significant impact on the fragmentation pathways observed in tandem mass spectrometry (MS/MS). The introduced chemical group often directs the fragmentation process, leading to the formation of predictable and characteristic product ions. nih.gov For example, a derivative formed with a specific tagging reagent will often yield a fragment ion corresponding to that tag. nih.gov This predictable fragmentation is highly advantageous for developing selective and sensitive quantitative assays using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes, where the mass spectrometer is set to monitor specific precursor-to-product ion transitions.

Sample Preparation Techniques for Complex Biological Matrices in Research Studies

The analysis of this compound in biological samples such as plasma, serum, or urine is challenging due to the complexity of the matrix. kymos.com Sample preparation is a critical step to remove interfering components like proteins and salts, and to concentrate the analyte of interest. nih.gov

Solid Phase Extraction (SPE) for Metabolite Isolation

Solid Phase Extraction (SPE) is a highly effective and widely used technique for cleaning up and concentrating analytes from liquid samples. nih.goviium.edu.my It is more efficient than liquid-liquid extraction and can be easily automated for high-throughput applications. nih.gov For the isolation of Cimetidine and its metabolites, including this compound, from plasma, reversed-phase (RP) SPE cartridges (e.g., C18) are commonly used. nih.goviium.edu.myresearchgate.net

The general SPE procedure involves four main steps:

Conditioning: The sorbent is conditioned with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to activate the stationary phase.

Loading: The pre-treated biological sample (e.g., plasma) is loaded onto the cartridge. The analyte and some endogenous compounds are retained on the sorbent.

Washing: The cartridge is washed with a weak solvent to remove interfering substances that are not strongly retained, while the analyte of interest remains on the sorbent.

Elution: A strong organic solvent is used to disrupt the analyte-sorbent interaction and elute the purified analyte for analysis.

A study on Cimetidine in human plasma demonstrated a recovery of 89% using an RP solid phase cartridge. iium.edu.my

Liquid-Liquid Extraction (LLE) for Analytical Purification

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the principle of partitioning an analyte between two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.govresearchgate.net For basic compounds like Cimetidine and its metabolites, the pH of the aqueous sample (e.g., plasma or urine) is adjusted to an alkaline pH to ensure the analyte is in its neutral, un-ionized form. nih.gov This increases its solubility in the organic extraction solvent.

A typical LLE procedure for extracting Cimetidine and this compound from plasma or urine involves making the sample alkaline and extracting it with a water-immiscible organic solvent such as methylene (B1212753) chloride or ethyl acetate (B1210297). nih.govnih.gov After mixing and separating the phases, the organic layer containing the analyte is collected, evaporated to dryness, and the residue is reconstituted in the mobile phase for chromatographic analysis. researchgate.netnih.gov Studies have reported good recoveries for Cimetidine from plasma using ethyl acetate (85%) or for its metabolites from urine using methylene chloride. iium.edu.mynih.gov

ParameterSolid Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
PrinciplePartitioning between a solid sorbent and a liquid mobile phase.Partitioning between two immiscible liquid phases. nih.gov
SelectivityHigh; can be tailored by choosing specific sorbents.Moderate; depends on solvent choice and pH adjustment. nih.gov
RecoveryGenerally high and reproducible (e.g., 89% for Cimetidine). iium.edu.myGood, but can be variable (e.g., 85% for Cimetidine). iium.edu.my
AutomationEasily automated for high-throughput. nih.govMore difficult to automate; can be labor-intensive.
Solvent UsageRelatively low.Can be high, leading to disposal costs.
Common IssuesSorbent variability, potential for clogging.Emulsion formation, incomplete phase separation.

Rigorous Method Validation Parameters for Research Applications

To ensure that an analytical method provides reliable and accurate data suitable for regulatory submissions or research publications, it must be thoroughly validated. unite.iteuropa.eu Bioanalytical method validation guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA), European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) outline the essential parameters that must be evaluated. kymos.comhubspotusercontent10.neteuropa.eu The objective of validation is to demonstrate that the assay is suitable for its intended purpose. europa.eu

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, and matrix components. kymos.com

Accuracy: The closeness of the mean test results to the true concentration of the analyte. It is typically expressed as the percentage of the nominal value. unite.it

Precision: The closeness of agreement among a series of measurements from the same sample. It is evaluated at both intra-batch (repeatability) and inter-batch (intermediate precision) levels and is expressed as the coefficient of variation (CV%). unite.ithilarispublisher.com

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. The range of the curve defines the limits of reliable quantitation. A validated range for Cimetidine in plasma has been established from 5.0 to 5000 ng/mL. hilarispublisher.comresearchgate.net

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. researchgate.net

Recovery: The extraction efficiency of the analytical method, determined by comparing the analyte response from an extracted sample to the response of a non-extracted standard. researchgate.net

Stability: The chemical stability of the analyte in the biological matrix under specific conditions for defined periods, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. kymos.com

Validation ParameterTypical Acceptance Criteria (FDA/ICH)Example Finding for Cimetidine Assay hilarispublisher.combioanalysis-zone.com
AccuracyMean value should be within ±15% of the nominal value (±20% at LLOQ). bioanalysis-zone.comInter-batch accuracy ranged from 97.0% to 106.6%. hilarispublisher.com
Precision (CV%)Should not exceed 15% (20% at LLOQ). bioanalysis-zone.comInter-batch precision ranged from 4.2% to 6.3%. hilarispublisher.com
Linearity (r²)Correlation coefficient (r) should be ≥0.99.r² > 0.999. researchgate.net
SelectivityNo significant interfering peaks at the retention time of the analyte and internal standard. kymos.comMethod demonstrated selectivity in the presence of co-administered drugs. bioanalysis-zone.com
LLOQAnalyte response is identifiable, discrete, and reproducible with precision ≤20% and accuracy of 80-120%.5.0 ng/mL. hilarispublisher.com
StabilityConcentration change should be within ±15% of the nominal concentration. kymos.comValidated stability demonstrated under various conditions. bioanalysis-zone.com

Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics in quantitative analysis. The LOD is defined as the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. loesungsfabrik.denih.gov It distinguishes the analyte's signal from the background noise. loesungsfabrik.de The limit of quantification (LOQ) represents the lowest concentration of the analyte that can be determined with acceptable precision and accuracy. nih.govresearchgate.net

These limits are crucial for analyzing trace levels of metabolites like this compound. They are often established by evaluating the signal-to-noise (S/N) ratio, with a ratio of 3:1 being common for LOD and 10:1 for LOQ, or by using methods based on the standard deviation of the response and the slope of the calibration curve. loesungsfabrik.denih.gov For instance, in a gas chromatography-mass spectrometry assay developed for N(alpha)-methylhistamine, the LOD for plasma and gastric juice was 50 pg/ml, while the LOQ was established at 100 pg/ml. nih.gov Similarly, a screening method for various drugs in blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS) reported LOQs ranging from 0.02 ng/mL to 1.5 ng/mL. mdpi.com

Analyte ExampleMatrixMethodologyLODLOQSource
N(alpha)-methylhistaminePlasma / Gastric JuiceGC-MS50 pg/ml100 pg/ml nih.gov
Desipramine (N-desmethyl metabolite)PlasmaGas Chromatography5 µg/L (sensitivity limit)Not Specified nih.gov
Various Drugs (Screening)BloodLC-MS/MSNot Specified0.02 - 1.5 ng/mL mdpi.com

Linearity and Dynamic Range Determination

Linearity demonstrates the direct proportionality between the analytical instrument's response and the concentration of the analyte over a specific range. chromatographyonline.com This is a fundamental parameter for ensuring accurate quantification. The dynamic range is the concentration interval, from the LOQ to the Upper Limit of Quantification (ULOQ), where the method demonstrates acceptable linearity, accuracy, and precision. nih.gov

Linearity is typically evaluated by analyzing a series of calibration standards and performing a linear regression analysis of the concentration versus the instrument response. The resulting correlation coefficient (r) or coefficient of determination (r²) is a measure of how well the data fits a straight line, with a value of 0.99 or greater being highly desirable. mdpi.comrsc.org For example, a validated LC-MS/MS method for a compound in rat plasma showed a linear relationship over the concentration range of 1.2–400 ng/mL, with a correlation coefficient (r²) of ≥0.997. rsc.org An assay for N(alpha)-methylhistamine was found to be linear from 50 pg to 10 ng. nih.gov

Analyte ExampleLinear RangeCorrelation Coefficient (r²)MethodologySource
Compound S002-3331.2 - 400 ng/mL≥0.997LC-MS/MS rsc.org
N(alpha)-methylhistamine50 pg - 10 ngNot SpecifiedGC-MS nih.gov
Cinitapride (B124281)1 - 35 ng/mLNot SpecifiedRP-HPLC nih.gov

Intra-day and Inter-day Precision and Accuracy Assessment

Precision measures the degree of scatter or agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the percent coefficient of variation (%CV) or relative standard deviation (%RSD). researchgate.net Accuracy refers to the closeness of the mean test results to the true or accepted reference value, often expressed as percent recovery. nih.gov

Both parameters are evaluated at multiple concentration levels, usually low, medium, and high-quality control (QC) samples. nih.gov

Intra-day precision and accuracy are determined by analyzing replicate QC samples within the same day, under the same operating conditions. rsc.org

Inter-day precision and accuracy are assessed by analyzing replicate QC samples on different days to account for variations that may occur over time, such as different analysts or instrument conditions. rsc.org

Regulatory guidelines generally accept precision values within a %CV of ≤15%, and accuracy within 85-115% of the nominal value (or ≤20% and 80-120% at the LOQ). ich.orgnih.gov A study on cinitapride found both intraday and interday precision to be ≤7.1% CV, with accuracy (percent recovery) ranging from 86.04% to 93.88%. nih.gov Similarly, a gas-chromatographic method for desipramine, an N-desmethyl metabolite, reported a within-day coefficient of variation of 3.3%. nih.gov

Analyte ExampleParameterConcentration LevelPrecision (%CV)Accuracy (% Recovery)Source
CinitaprideIntra-dayLow (3 ng/mL)≤7.1%86.04% - 93.88% nih.gov
Medium (15 ng/mL)≤7.1%86.04% - 93.88%
High (35 ng/mL)≤7.1%86.04% - 93.88%
Inter-dayLow (3 ng/mL)≤7.1%86.04% - 93.88%
Medium (15 ng/mL)≤7.1%86.04% - 93.88%
High (35 ng/mL)≤7.1%86.04% - 93.88%
DesipramineIntra-day (Within-day)Not Specified3.3%Not Specified nih.gov

Molecular and Biochemical Interactions of N Desmethylcimetidine As a Metabolite

Investigation of Enzyme-Metabolite Interactions in In Vitro Systems

The interaction of N-Desmethylcimetidine with metabolic enzymes, particularly the cytochrome P450 superfamily, is a key area of investigation, primarily because the parent compound, cimetidine (B194882), is a well-known enzyme inhibitor. wikipedia.orgdrugbank.com

Specific binding affinity constants, such as K_m or K_i values, for this compound with various metabolic enzymes are not extensively detailed in the available scientific literature. However, research on its parent compound, cimetidine, provides significant context. Cimetidine is a potent inhibitor of several cytochrome P450 isoenzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. wikipedia.org The inhibition of these enzymes is the basis for numerous drug-drug interactions. wikipedia.orgchemisgroup.us

Studies using rat liver microsomes have been instrumental in identifying this compound as a metabolite. tandfonline.com The formation of this compound from cimetidine can be simulated by the reaction with a Fenton reagent (Fe(II)/H₂O₂), which serves as a biomimetic model for the activity of mixed-function oxidases like the cytochrome P450 system. researchgate.net This indicates a direct interaction between the metabolic machinery responsible for drug biotransformation and the formation of this metabolite. While direct binding affinity data for this compound is scarce, the mechanism of inhibition by its parent compound suggests a high-affinity interaction involving a metabolic intermediate.

Table 1: Cytochrome P450 Isoforms Inhibited by the Parent Compound, Cimetidine This table provides context for the potential enzymatic interactions of its metabolite, this compound.

CYP Isoform Level of Inhibition by Cimetidine
CYP1A2 Moderate Inhibitor
CYP2C9 Inhibitor
CYP2C19 Inhibitor
CYP2D6 Moderate Inhibitor
CYP2E1 Inhibitor
CYP3A4 Moderate Inhibitor

Source: wikipedia.org

The primary mechanism of enzyme modulation by this compound appears to be linked to the inhibitory action of its parent drug, cimetidine, on CYP enzymes. Cimetidine is understood to cause mechanism-based inhibition, a type of irreversible inhibition where the enzyme itself converts a substrate into a reactive intermediate that then inactivates the enzyme. mdpi.combiomolther.org

Research provides evidence that cimetidine's inhibitory action proceeds via the formation of a metabolite-intermediate (MI) complex with the heme iron of the cytochrome P450 enzyme. nih.govcriver.com This process is dependent on NADPH, confirming the requirement of enzymatic activity to generate the inhibiting species. nih.gov In studies with rat microsomes, cimetidine was shown to form a stable complex largely with the CYP2C11 isoform. nih.gov The formation of this MI complex results in a quasi-irreversible inactivation of the enzyme. criver.com

Given that this compound is a primary product of cimetidine metabolism, it is hypothesized to be the reactive metabolite that forms this inhibitory complex. researchgate.netnih.gov This mechanism explains why the concentrations of cimetidine needed for inhibition in vitro are much higher than those observed in vivo; the in vivo environment allows for the metabolic conversion of cimetidine to its reactive intermediate, which then potently inhibits the enzyme. nih.gov

Role within Intermediary Metabolic Networks and Pathways

The role of this compound is primarily understood within the specific context of xenobiotic metabolism rather than broader intermediary metabolic pathways like glycolysis or the citric acid cycle. nih.govfrontiersin.org Its metabolic pathway is directly linked to the biotransformation of cimetidine.

The known metabolic sequence is as follows:

Formation : Cimetidine undergoes N-demethylation, catalyzed by mixed-function oxidases (cytochrome P450), to form this compound. researchgate.net

Further Metabolism : Research involving the reaction of cimetidine with a Fenton reagent, which mimics P450 metabolism, has shown that this compound can be further oxidized to form this compound sulfoxide (B87167). researchgate.net

Therefore, this compound acts as an intermediate in a multi-step detoxification and elimination pathway for cimetidine. There is no evidence in the reviewed literature to suggest it plays a role in endogenous cellular metabolic networks. nih.gov

Interactions with Cellular Components and Macromolecules in Research Models

The interaction of metabolites with cellular macromolecules like proteins is crucial for their distribution and potential biological effects. plos.org

Direct studies quantifying the plasma protein binding of this compound are not available in the current body of literature. However, data on the parent compound, cimetidine, show that it has low affinity for plasma proteins, with a binding of approximately 13-25%. wikipedia.orgnih.gov This low level of binding is generally considered not to be of major pharmacological significance for the distribution of cimetidine. nih.gov Given the structural similarity, it could be inferred that this compound may also exhibit low plasma protein binding, although direct experimental verification is required.

Similarly, there is a lack of research on whether the binding of this compound induces conformational changes in proteins like serum albumin. nih.govmdpi.com Such studies, often conducted using techniques like circular dichroism or fluorescence spectroscopy, have not been reported for this specific metabolite. plos.orgrroij.com

Supramolecular chemistry investigates how molecules assemble through non-covalent interactions to form larger, organized structures. acs.org In the context of pharmacology, such phenomena can influence a compound's solubility and interactions. There is no scientific literature available that investigates or suggests the potential for this compound to engage in supramolecular assembly or aggregation.

Influence on Intracellular Biochemical Signaling Pathways in Research Models

As a primary metabolite of the H2-receptor antagonist cimetidine, this compound is a compound of interest in understanding the complete pharmacological profile of its parent drug. ontosight.ainih.gov However, dedicated research focusing specifically on the influence of this compound on intracellular biochemical signaling pathways is exceptionally limited. The majority of available scientific literature centers on the parent compound, cimetidine, with this compound being identified primarily as a product of metabolic processes. nih.govwikipedia.orgdrugbank.comtandfonline.com

While the direct effects of this compound on cell signaling are not well-documented, it is hypothesized that as a metabolite, it may retain some of the biological activities of cimetidine, though likely with different potency and efficacy. ontosight.ai The structural similarity, differing only by the absence of a methyl group, suggests potential interaction with similar biological targets. ontosight.ai However, without specific studies on this compound, any discussion of its effects on signaling pathways remains speculative and based on the known actions of cimetidine.

Research on cimetidine has shown that it can influence signaling pathways, for instance, by modulating intracellular cyclic AMP (cAMP) levels, which in turn can affect downstream effectors like protein kinases and mitogen-activated protein kinases (MAPKs). These pathways are crucial in regulating a multitude of cellular functions, from proliferation to apoptosis. nih.govcolab.ws Yet, whether this compound independently exerts similar or different effects on these or other signaling cascades has not been a subject of detailed investigation.

The following table summarizes the key signaling molecules and pathways that are often studied in the context of drug metabolism and cellular responses, but for which specific data on this compound is currently lacking.

Signaling Molecule/PathwayGeneral Function in Cellular SignalingKnown Interaction with CimetidineDocumented Interaction with this compound
Cyclic AMP (cAMP) A universal second messenger involved in numerous physiological processes, including metabolism, secretion, and gene transcription.Cimetidine has been shown to decrease intracellular cAMP levels in certain cancer cell lines.Not documented
Protein Kinase A (PKA) A primary effector of cAMP, PKA phosphorylates various cellular substrates, modulating their activity. colab.wsActivity is modulated by cimetidine-induced changes in cAMP.Not documented
Mitogen-Activated Protein Kinase (MAPK) Pathway A key pathway that regulates cell proliferation, differentiation, and stress responses.Cimetidine can inhibit the activation of MAPK downstream of EGFR signaling.Not documented
Epidermal Growth Factor Receptor (EGFR) Signaling A critical pathway for cell growth and proliferation.Cimetidine can inhibit autophosphorylation of EGFR.Not documented

Detailed research findings that directly link this compound to the modulation of intracellular biochemical signaling pathways in any research model are not available in the current body of scientific literature. Studies have confirmed its formation from cimetidine in vivo and in vitro, but have not proceeded to investigate its specific downstream cellular effects. nih.govtandfonline.com Therefore, a comprehensive and scientifically accurate account of its influence on these pathways cannot be provided at this time. Further research is required to elucidate the specific molecular and biochemical interactions of this metabolite. ontosight.ai

Preclinical and in Vitro Research Models for N Desmethylcimetidine Disposition

Utilization of Isolated Enzyme Systems for Metabolic Formation Studies

Isolated enzyme systems are fundamental tools in drug metabolism research, allowing for the investigation of specific metabolic reactions in a controlled environment. These systems are particularly useful for identifying the enzymes responsible for the formation of metabolites like N-Desmethylcimetidine.

Liver Microsomal Assays for Biotransformation

Liver microsomes, which are vesicles of the endoplasmic reticulum from hepatocytes, are a cornerstone of in vitro metabolism studies. scispace.com They contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. scispace.com

Detailed Research Findings:

Liver microsomal assays are instrumental in determining the metabolic stability of a compound and identifying the metabolites formed. wuxiapptec.comnih.gov In these assays, the test compound, such as the parent drug of this compound, is incubated with liver microsomes in the presence of necessary cofactors like NADPH. nih.govnih.gov The reaction mixture is then analyzed to quantify the disappearance of the parent drug and the formation of metabolites.

For a compound like this compound, which is formed through N-demethylation, CYP enzymes are the primary catalysts. mdpi.com By incubating the precursor drug with human liver microsomes (HLM), researchers can observe the rate of this compound formation. scispace.com This data is crucial for predicting the in vivo clearance of the parent drug and the extent of metabolite formation. nih.gov The use of pooled HLM from multiple donors helps to account for inter-individual variability in enzyme activity. scispace.com Additionally, microsomes from other species (e.g., rat, mouse, dog) can be used to study species differences in metabolism, which is important for extrapolating preclinical animal data to humans. hyphadiscovery.comnih.gov

Table 1: Key Features of Liver Microsomal Assays for this compound Formation Studies

FeatureDescriptionRelevance to this compound
Enzyme Source Vesicles of endoplasmic reticulum from hepatocytes. scispace.comContains high concentrations of CYP enzymes responsible for N-demethylation.
Cofactors Primarily NADPH for CYP-mediated reactions. nih.govnih.govEssential for the oxidative N-demethylation process.
Endpoints Rate of parent drug depletion and metabolite formation. wuxiapptec.comQuantifies the formation of this compound.
Applications Metabolic stability, metabolite identification, reaction phenotyping. scispace.comwuxiapptec.comIdentifies the specific CYP isoforms involved in its formation.

Recombinant Enzyme Expression Systems for Specific CYP Activity

To pinpoint the exact CYP isoforms responsible for a specific metabolic reaction, recombinant enzyme expression systems are employed. These systems involve expressing a single human CYP enzyme in a host cell line that lacks endogenous CYP activity, such as insect cells (e.g., baculovirus-infected insect cells, often referred to as "supersomes") or bacteria. scispace.com

Detailed Research Findings:

Table 2: Application of Recombinant CYP Enzymes in Studying this compound Formation

CYP IsoformRole in Drug MetabolismPotential Involvement in this compound Formation
CYP1A2 Metabolism of various drugs and procarcinogens. mdpi.comPotential contributor to N-demethylation.
CYP2C9 Metabolism of many non-steroidal anti-inflammatory drugs (NSAIDs) and other compounds.May play a role in the formation of this compound.
CYP2C19 Metabolism of proton pump inhibitors and antidepressants. mdpi.comCould be involved in the N-demethylation pathway.
CYP2D6 Metabolism of a wide range of drugs, including antidepressants and beta-blockers. mdpi.comA possible candidate for catalyzing this compound formation.
CYP3A4/5 The most abundant CYP isoforms in the human liver, metabolizing over 50% of clinically used drugs. mdpi.commdpi.comHighly likely to be a major contributor to the N-demethylation of the parent compound.

Cell-Based Assays for Metabolite Biotransformation and Cellular Interactions

Cell-based assays provide a more physiologically relevant system than isolated enzymes by incorporating cellular uptake, efflux, and the full complement of metabolic enzymes and cofactors within an intact cell. nih.govemulatebio.com These assays are valuable for studying the further biotransformation of this compound and its interactions with cellular components.

Detailed Research Findings:

Primary hepatocytes, either freshly isolated or cryopreserved, are considered the "gold standard" for in vitro metabolism studies because they contain the full spectrum of phase I and phase II metabolic enzymes. wuxiapptec.comnih.gov When this compound is incubated with hepatocytes, researchers can investigate its subsequent metabolism (e.g., further demethylation, oxidation, or conjugation reactions) and its potential to induce or inhibit metabolic enzymes. nih.gov The use of more advanced 3D cell culture models, such as spheroids or organoids, can offer even greater physiological relevance by mimicking the tissue architecture of the liver. mdpi.com These models can maintain cell differentiation and function for longer periods, allowing for the study of long-term metabolic effects and cellular responses to this compound. mdpi.com

Organ-Specific Tissue Slice and Perfused Organ Models in Metabolic Research

To bridge the gap between in vitro cell cultures and in vivo studies, organ-specific models like precision-cut tissue slices and perfused organs are utilized. mdpi.comnih.gov These models preserve the complex three-dimensional architecture and cellular heterogeneity of the organ, providing a more integrated view of metabolism and disposition. mdpi.com

Detailed Research Findings:

Precision-cut liver slices (PCLS) contain all the different cell types of the liver in their natural arrangement, allowing for the study of the interplay between different cells in the metabolism of this compound. mdpi.com Similarly, perfused liver models, where the organ is kept viable outside the body by circulating a nutrient-rich medium, allow for the investigation of the uptake, metabolism, and excretion of this compound in a dynamic system that mimics blood flow. nih.gov These models are particularly useful for studying first-pass metabolism, where a drug absorbed from the gut is metabolized in the liver before reaching systemic circulation. mdpi.com

Application of In Vivo Animal Models for Tracing Metabolic Fate and Disposition

In vivo animal models are indispensable for understanding the complete picture of a drug's absorption, distribution, metabolism, and excretion (ADME) in a whole organism. nih.govmsdvetmanual.com These models allow for the characterization of the pharmacokinetic profile of this compound and its parent drug. nih.govthno.org

Zebrafish Models in Developmental and Xenobiotic Metabolism Research

The zebrafish (Danio rerio) has emerged as a powerful vertebrate model organism in toxicology and drug metabolism research. explorationpub.combham.ac.uk Its rapid external development, optical transparency of embryos, and the conservation of metabolic pathways with humans make it a valuable tool for studying the effects of xenobiotics. explorationpub.combiorxiv.org

Detailed Research Findings:

Zebrafish embryos and larvae can be used to study the developmental toxicity and metabolic fate of the parent compound and the formation of this compound. mdpi.comnih.gov The liver in zebrafish larvae becomes fully functional at a very early stage, expressing a range of drug-metabolizing enzymes, including CYPs. explorationpub.com By exposing zebrafish larvae to the parent drug, researchers can track the formation of this compound in a living organism and assess any potential developmental effects. mdpi.com The amenability of zebrafish to high-throughput screening also allows for the rapid testing of multiple compounds and conditions. bham.ac.uk

Development and Application of Biomimetic and Artificial Systems for Metabolic Process Simulation

In preclinical research, the use of biomimetic and artificial systems to simulate metabolic processes offers a valuable alternative to traditional in vivo and in vitro models. These systems provide rapid, cost-effective, and instrument-based methods for predicting the metabolic fate of xenobiotics, identifying potential metabolites, and understanding biotransformation pathways. nih.govchromatographyonline.comunl.pt For this compound, its formation is studied through the application of these systems to its parent compound, cimetidine (B194882). Artificial systems are designed to mimic the oxidative reactions that occur during Phase I metabolism, primarily those catalyzed by the cytochrome P450 (CYP) enzyme superfamily. chromatographyonline.comsci-hub.se Key methodologies include chemical oxidation systems like Fenton's reagent, photocatalysis, and electrochemical approaches. sci-hub.seresearchgate.net

Several advanced oxidation processes (AOPs) have been investigated for their ability to simulate the Phase I metabolism of drugs. researchgate.net These methods are advantageous because they can often generate significant quantities of metabolites in a clean matrix, free from biological components, which simplifies subsequent analysis and structural elucidation. nih.govresearchgate.net

Research has demonstrated the utility of various systems in simulating the metabolism of cimetidine, leading to the identification of this compound among other metabolites. The primary artificial methods employed include the use of Fenton’s reagent, titanium dioxide (TiO2) photocatalysis, and electrochemistry coupled with mass spectrometry. researchgate.net

Fenton's Reagent The Fenton reaction, which involves hydrogen peroxide and an iron catalyst, generates hydroxyl radicals with high oxidation potential. acs.orgmdpi.com This system is recognized for its ability to simulate the one-electron oxidation mechanism of cytochrome P450 enzymes. nih.gov Studies using Fenton's reagent on cimetidine have shown that the resulting product distribution effectively simulates the metabolism by the mixed-function oxidase system. researchgate.net In these simulations, this compound was identified as one of the key metabolites. researchgate.net

Photocatalysis UV-induced titanium dioxide (TiO2) photocatalytic oxidation is another non-enzymatic method used to simulate Phase I oxidative metabolism. researchgate.netnih.gov This technique is considered a fast, simple, and inexpensive way to screen drug candidates for the formation of oxidative metabolites. researchgate.netmdpi.com The process uses UV light to activate the TiO2 catalyst, which then generates reactive oxygen species that oxidize the target compound. nih.govuz.zgora.pl The photocatalytic degradation of cimetidine has been shown to produce several transformation products, including this compound. researchgate.netnih.gov

Electrochemistry-Mass Spectrometry (EC-MS) The online coupling of electrochemistry with mass spectrometry (EC-MS) has emerged as a powerful and sophisticated tool for simulating drug metabolism. nih.govsci-hub.seresearchgate.net In this setup, an electrochemical flow-through cell is used to simulate the oxidative biotransformation of a drug candidate. chromatographyonline.com The resulting products are then immediately separated and identified by liquid chromatography-mass spectrometry (LC-MS). chromatographyonline.com This approach allows for the rapid generation and detection of metabolites, including reactive species, in a purely instrumental setup. nih.govsci-hub.se While specific studies applying EC-MS to cimetidine to produce this compound are detailed in broader reviews of the technology, the technique is well-established for simulating N-dealkylation reactions, the very process that forms this compound from cimetidine. sci-hub.se

The data below summarizes the application of these artificial systems in studying the formation of this compound from its parent compound.

Interactive Data Tables

Table 1: Artificial Systems for Simulating Cimetidine Metabolism

Artificial SystemParent CompoundSimulated Metabolic ProcessKey Metabolite IdentifiedSource
Fenton's ReagentCimetidineMixed-function oxidase metabolismThis compound researchgate.net
TiO₂ PhotocatalysisCimetidinePhase I OxidationThis compound researchgate.netnih.gov
Direct Electrochemistry (EC)CimetidinePhase I OxidationThis compound researchgate.net

Table 2: Metabolites of Cimetidine Identified in Artificial Systems

MetaboliteArtificial System(s) of IdentificationSource
This compoundFenton's Reagent, TiO₂ Photocatalysis, Direct Electrochemistry researchgate.netnih.gov
Cimetidine sulfoxide (B87167)Fenton's Reagent, TiO₂ Photocatalysis researchgate.netnih.gov
This compound sulfoxideFenton's Reagent researchgate.net
Cimetidine guanylureaFenton's Reagent researchgate.net
5-hydroxymethylimidazole derivative of cimetidine sulfoxideFenton's Reagent researchgate.net

Future Directions and Emerging Research Avenues for N Desmethylcimetidine

Deeper Elucidation of Uncharted Metabolic Pathways and Novel Enzyme Isoforms

While the primary metabolic conversion of cimetidine (B194882) to N-Desmethylcimetidine is established, a significant opportunity exists to explore uncharted secondary metabolic pathways and the specific enzyme isoforms involved. The human cytochrome P450 (CYP) superfamily, comprising 57 functional genes, is a primary driver of drug metabolism, with CYP1, CYP2, and CYP3 families metabolizing approximately 80% of clinical drugs. nih.gov Future research should aim to identify the full spectrum of enzymes responsible for the further transformation of this compound. This includes investigating the potential for various CYP isoforms, such as those in the CYP1A, CYP2, and CYP3 families, to catalyze subsequent reactions like hydroxylation or further demethylation. nih.gov

Understanding the role of different enzyme isoforms is critical, as variations in their expression and activity, often due to genetic polymorphisms, can lead to inter-individual differences in drug metabolite profiles. nih.gov For instance, the CYP2D6 isoform is known for its high degree of genetic variation, which can significantly impact the metabolism of nearly 25% of clinical drugs. nih.gov Research into which specific isoforms, beyond the primary ones, interact with this compound will provide a more granular view of its metabolic fate.

Furthermore, exploring the formation of other minor metabolites from cimetidine, such as cimetidine sulfoxide (B87167) and a hydroxylated methyl group derivative, can provide clues about the broader enzymatic machinery involved. drugbank.comresearchgate.netresearchgate.netcsbsju.edu Investigating these less-traveled metabolic routes will contribute to a more complete and predictive model of cimetidine metabolism and the lifecycle of its metabolites. researchgate.netresearchgate.netcsbsju.edu

Development of Next-Generation Analytical Techniques for Comprehensive Metabolomics and Flux Analysis

The accurate and sensitive detection of this compound and its downstream metabolites is fundamental to understanding its pharmacokinetics. While established methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are widely used, the future lies in the development and application of more advanced analytical techniques. alwsci.comnih.govcdc.govekb.eg

Key areas for advancement include:

High-Resolution Mass Spectrometry (HRMS): HRMS offers precise mass measurements, enabling the identification of novel or unexpected metabolites that might be missed by standard resolution instruments. alwsci.com This is particularly valuable for comprehensive metabolite profiling in complex biological matrices.

Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for metabolite analysis, LC-MS/MS provides high sensitivity and specificity, allowing for the detection of trace levels of metabolites and their unique fragmentation patterns for structural elucidation. alwsci.comfrontiersin.org

Hyphenated Techniques: The integration of multiple analytical technologies, such as LC-NMR-MS, offers a powerful approach for unambiguous structure determination of metabolites in a single run. nih.govnih.gov

Metabolic Flux Analysis (MFA): This technique, often utilizing stable isotope tracers, can quantify the rate of turnover of metabolites through various pathways. creative-proteomics.commdpi.comnih.gov Applying MFA to study this compound can provide dynamic information about its formation and downstream processing, moving beyond static concentration measurements. creative-proteomics.comnih.gov

These next-generation techniques will be instrumental in building a comprehensive picture of the metabolome related to cimetidine administration and understanding the flow of metabolites through different pathways.

Integration of Computational Modeling and In Silico Approaches for Predictive Metabolite Fate and Interactions

Computational modeling and in silico approaches are becoming indispensable tools in predicting the metabolic fate of drug compounds and their potential interactions. nih.govresearchgate.netnih.govnih.gov For this compound, these methods can provide valuable predictive insights that can guide and refine experimental studies.

Future applications in this area include:

Physiologically-Based Pharmacokinetic (PBPK) Modeling: PBPK models can simulate the absorption, distribution, metabolism, and excretion (ADME) of cimetidine and this compound, predicting their concentrations in various tissues and the impact of potential drug-drug interactions. researchgate.netnih.gov These models can incorporate data on specific enzyme kinetics and transporter affinities to improve their predictive accuracy. researchgate.netnih.gov

Quantitative Structure-Property Relationship (QSPR) Models: QSPR models can predict the physicochemical properties of this compound and its derivatives based on their chemical structure, which is crucial for understanding their behavior in biological systems. europa.eu

Machine Learning and Artificial Intelligence: AI and machine learning algorithms can be trained on large datasets of drug metabolism to predict potential metabolic pathways and drug-drug interactions for this compound. nih.govresearchgate.netnih.gov These models can identify complex patterns in data that may not be apparent through traditional analysis. nih.gov

Knowledge Graphs: By constructing knowledge graphs that integrate diverse biological data, such as pathway information and biomarkers, researchers can create more sophisticated models to predict new drug-target interactions and understand the broader biological context of this compound. cas.org

These computational approaches, when used in conjunction with experimental data, will accelerate our understanding of the complex processes governing the fate of this compound in the body.

Advancement of Systems Biology Approaches to Contextualize Metabolite Data within Broader Biological Networks

To fully comprehend the significance of this compound, it is essential to move beyond studying it in isolation and instead place it within the context of broader biological networks. Systems biology provides the framework and tools to achieve this holistic understanding. researchgate.netdrugtargetreview.comdbkgroup.org

By integrating "omics" data (genomics, proteomics, metabolomics), systems biology aims to create predictive models of complex biological systems. researchgate.netresearchgate.net For this compound, this involves:

Network Analysis: Mapping the interactions of this compound and its parent compound, cimetidine, with various proteins, enzymes, and other metabolites to understand their system-wide effects. diva-portal.org

Pathway Analysis: Identifying the metabolic and signaling pathways that are perturbed by the presence of this compound. researchgate.netnih.govcreative-proteomics.com This can reveal potential off-target effects or previously unknown biological activities.

Integrated Modeling: Developing computational models that integrate data from multiple "omics" levels to simulate the behavior of the biological system in response to cimetidine administration. researchgate.netdbkgroup.org

Q & A

Q. What validated analytical methods are recommended for identifying and quantifying N-Desmethylcimetidine in biological matrices?

To ensure reproducibility, employ high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). Calibration curves using isotopically labeled internal standards (e.g., deuterated analogs) are critical for minimizing matrix effects. Validate parameters per ICH guidelines, including specificity, linearity (R² ≥ 0.99), intraday/interday precision (CV ≤ 15%), and recovery rates (80–120%) . Document instrument conditions (e.g., column type, mobile phase gradients) and sample preparation steps (e.g., protein precipitation, solid-phase extraction) to align with pharmacopeial standards for reagent purity and procedural transparency .

Q. How can researchers optimize the synthesis of this compound while minimizing byproduct formation?

Use a stepwise approach:

  • Route selection : Prioritize demethylation of cimetidine via controlled acidic hydrolysis (e.g., HCl/H₂O under nitrogen atmosphere) over oxidative methods to avoid over-dealkylation.
  • Reaction monitoring : Track intermediates using thin-layer chromatography (TLC) or in-situ FTIR to identify optimal reaction termination points.
  • Purification : Apply gradient elution in flash chromatography with silica gel, followed by recrystallization in ethanol/water mixtures.
    Reference pharmacopeial reagent specifications (e.g., ≥98% purity for amines) to ensure starting material quality . Document yield, purity (HPLC), and spectroscopic data (¹H/¹³C NMR) in appendices to support reproducibility .

Advanced Research Questions

Q. How should researchers reconcile contradictory data on the metabolic stability of this compound across in vitro and in vivo models?

Adopt a systematic framework:

  • Data audit : Compare experimental conditions (e.g., species-specific cytochrome P450 isoforms, incubation times) across studies. For example, discrepancies in hepatic microsome assays may arise from differences in NADPH regeneration systems .
  • Model validation : Cross-validate in vitro findings with in vivo pharmacokinetic studies (e.g., rat models with bile duct cannulation for enterohepatic recirculation analysis).
  • Meta-analysis : Apply Cochrane criteria for bias assessment, including risk of confounding variables (e.g., protein binding, pH-dependent solubility) . Tabulate results in a comparative matrix (Table 1) to highlight methodological divergences.

Q. Table 1. Key variables influencing metabolic stability data

VariableIn vitro (Microsomes)In vivo (Rat Model)
Enzyme sourceHuman CYP3A4Rat CYP2C11
Incubation time30 min6–24 h
Detection methodLC-MS/MSRadiolabeled tracer

Q. What strategies are effective for elucidating the role of this compound in drug-drug interactions (DDIs) involving renal transporters?

  • Competitive inhibition assays : Use transfected cell lines (e.g., HEK293 overexpressing OCT2 or MATE1) to measure IC₅₀ values for this compound against probe substrates (e.g., metformin). Include positive controls (e.g., cimetidine) and normalize to protein content .
  • Physiologically based pharmacokinetic (PBPK) modeling : Integrate in vitro transporter inhibition data with renal clearance parameters to predict clinical DDIs. Validate against clinical datasets using Bayesian inference .
  • Literature triangulation : Cross-reference findings with primary studies on structurally related H₂ antagonists to identify conserved interaction mechanisms .

Methodological Guidance

For systematic reviews (e.g., efficacy/safety profiling):

  • Follow PRISMA guidelines for literature screening and data extraction .
  • Use cheminformatics tools (e.g., ChemSpider) to verify compound identifiers and avoid synonym errors .

Q. For experimental replication :

  • Archive raw data (e.g., NMR spectra, chromatograms) in supplementary materials with metadata (instrument settings, software versions) .
  • Pre-register protocols on platforms like Open Science Framework to mitigate publication bias .

Q. For interdisciplinary collaboration :

  • Align team roles with milestones (e.g., synthetic chemists for analog design, pharmacologists for in vivo validation) using Gantt charts .

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